Direct Head-to-Head COX-1 Inhibition: Dehydroperilloxin vs. Perilloxin
In a direct, side-by-side in vitro COX-1 inhibition assay, Dehydroperilloxin demonstrated quantifiable activity. Its close structural analog, perilloxin, which was co-isolated during the same bioassay-guided fractionation, served as the direct comparator [1].
| Evidence Dimension | Inhibition of Cyclooxygenase-1 (COX-1) Enzyme Activity |
|---|---|
| Target Compound Data | IC50 = 30.4 µM |
| Comparator Or Baseline | Perilloxin: IC50 = 23.2 µM |
| Quantified Difference | Dehydroperilloxin is 1.31-fold less potent (or a 7.2 µM difference) than perilloxin in this assay. |
| Conditions | In vitro COX-1 enzyme inhibition assay performed during bioassay-guided fractionation of the dichloromethane extract of Perilla frutescens var. acuta stems [1]. |
Why This Matters
This direct comparison provides a quantitative benchmark for researchers evaluating these two structurally related benzoxepins, enabling informed selection based on specific potency requirements for COX-1 studies.
- [1] Liu J, Steigel A, Reininger E, Bauer R. Two new prenylated 3-benzoxepin derivatives as cyclooxygenase inhibitors from Perilla frutescens var. acuta. J Nat Prod. 2000;63(3):403-405. View Source
